molecular formula C8H10N2O4S B2454399 Methyl 3-amino-4-sulfamoylbenzoate CAS No. 199535-36-9

Methyl 3-amino-4-sulfamoylbenzoate

Cat. No.: B2454399
CAS No.: 199535-36-9
M. Wt: 230.24
InChI Key: WWCNAJOPYMOOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-amino-4-sulfamoylbenzoate” is a chemical compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 . It is also known by its IUPAC name, methyl 3-amino-4-(aminosulfonyl)benzoate . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10N2O4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13) . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 230.24 .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Synthesis of Alkyl Esters : Methyl 3-amino-4-sulfamoylbenzoate has been used in the synthesis of various alkyl esters of 4-amino-2-sulfamoylbenzoic acid. These compounds exhibited significant anticonvulsant activity, suggesting their potential in treating convulsive disorders (Hamor & Janfaza, 1963).

  • Anticonvulsant Activity Analysis : Research on alkyl esters of 6-chloro-2-sulfamoylbenzoic acid, related to this compound, indicated that certain esters have strong anticonvulsant effects. This research contributes to understanding the structure-activity relationship in anticonvulsant drugs (Hamor & Farraj, 1965).

Applications in Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : A study involving derivatives of this compound found that these compounds can act as inhibitors for mild steel corrosion in sulfuric acid medium. This research is significant for industrial applications where corrosion prevention is crucial (Sappani & Karthikeyan, 2014).

Pharmacological Research

  • Diuretic Properties : Variants of this compound were synthesized and tested for diuretic properties in dogs. This research contributes to the development of new diuretic medications (Nielsen et al., 1975).

  • Antibacterial Activity : A study synthesized and analyzed 4-chloro-3-sulfamoylbenzoic acid, closely related to this compound, for antibacterial activity. This research expands the potential use of such compounds in antibacterial treatments (Kavitha et al., 2020).

Other Applications

  • Drug Metabolism : this compound and its derivatives have been used in biocatalysis to study drug metabolism. This research aids in understanding how drugs are processed in the body and can inform the development of new pharmaceuticals (Zmijewski et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

methyl 3-amino-4-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCNAJOPYMOOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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